Nitrocyclohexane

Description

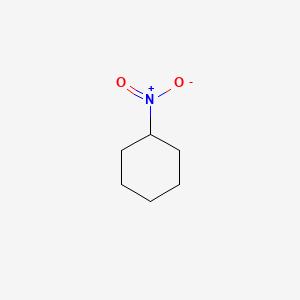

This compound is a C-nitro compound that is cyclohexane in which a single hydrogen is replaced by a nitro group. It is a carbocyclic compound and a nitrohydrocarbon.

Structure

3D Structure

Properties

IUPAC Name |

nitrocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNQUTDUIPVROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061529 | |

| Record name | Nitrocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ligroin | |

| Record name | NITROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1122-60-7 | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL1X024M73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-29 °F (EPA, 1998), Freezing point: -34 °C | |

| Record name | NITROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclohexane (C₆H₁₁NO₂) is a nitroalkane compound consisting of a cyclohexane (B81311) ring substituted with a nitro group.[1] It is a colorless to pale yellow liquid at room temperature and has been historically significant as a commercial precursor in the synthesis of caprolactam, a key monomer for the production of Nylon 6.[2][3] Its unique physicochemical properties and reactivity make it a subject of interest in various chemical and pharmaceutical applications, serving as a versatile intermediate in organic synthesis.[2] This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][3] |

| Molar Mass | 129.16 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Melting Point | -34 °C (-29 °F; 239 K) | [3][5][6][7] |

| Boiling Point | 205.5 - 206 °C at 768 mmHg | [1][5][6] |

| Density | 1.061 g/mL at 20-25 °C | [1][3][4][5][6][7] |

| Refractive Index (n20/D) | 1.462 | [5][6][7] |

| Vapor Pressure | 768 mmHg at 205 °C | [5] |

| Vapor Density | 4.46 (vs air) | [5] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [8] |

| Solubility | Soluble in alcohol, ligroin, and DMSO.[1][9] Limited solubility in water.[2][10] | |

| Log P (Octanol/Water Partition Coefficient) | 1.596 | [11] |

| Henry's Law Constant | 2.4 x 10⁻¹ mol/(m³Pa) at 298.15 K | [12] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Data Presentation: Spectroscopic Information for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound. | [13] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST Chemistry WebBook. | [14] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | ¹H NMR spectra are available from various chemical suppliers and databases. | [15] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | ¹³C NMR spectral data can be found in chemical databases. | [16] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of nitroalkanes, primarily functioning as a strong oxidizing agent.

-

Oxidizing Nature : this compound is a strong oxidizing agent.[4]

-

Reactions with Reducing Agents : It can react vigorously, and potentially detonate, when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[4][17]

-

Reaction with Bases : It reacts with inorganic bases to form explosive salts.[4][17]

-

Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[4][17]

-

Synthesis of Cyclohexylamine (B46788) : Reduction of this compound yields cyclohexylamine, an important industrial chemical.[2]

-

Precursor to Caprolactam : It was once a key intermediate in the production of caprolactam.[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the gas-phase nitration of cyclohexane with nitrogen oxides (NOx).[2]

Procedure:

-

In a protected nitrogen atmosphere, cyclohexane is reacted with a nitrating agent such as NO₂, N₂O₃, N₂O₄, or N₂O₅.[2]

-

The reaction is typically carried out at a temperature range of 80 to 500 °C, with a preferred range of 220 to 330 °C.[2]

-

The reaction time can vary from 0.01 to 100 hours, with a practical duration of 1 to 5 hours.[2]

-

The reaction can proceed without a catalyst, though catalysts like alumina, silica (B1680970), silica gel, or molecular sieves can be employed.[2]

Caption: Synthesis of this compound via Gas-Phase Nitration.

Reduction of this compound to Cyclohexylamine

A common chemical transformation of this compound is its reduction to cyclohexylamine.

Procedure:

-

This compound is dissolved in a suitable solvent.

-

A reducing agent, such as sodium borohydride, is added to the solution.[2]

-

The reaction mixture is stirred under appropriate conditions (e.g., controlled temperature) until the reduction is complete.

-

The resulting cyclohexylamine is then isolated and purified using standard laboratory techniques like extraction and distillation.

Caption: Reduction of this compound to Cyclohexylamine.

Determination of Physical Properties: A General Workflow

The determination of the physical properties of this compound follows standard laboratory procedures.

Caption: General Workflow for Physical Property Determination.

5.3.1 Boiling Point Determination (Thiele Tube Method)

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

5.3.2 Melting Point Determination (Capillary Method)

-

A small amount of finely powdered, frozen this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

5.3.3 Density Determination (Pycnometer Method)

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., water), and its mass is determined.

-

The density of this compound is calculated using the masses and the known density of the reference substance.

5.3.4 Solubility Determination

-

A known volume of a solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.

-

This compound is added in small, pre-weighed increments with vigorous stirring until no more dissolves (saturation point).

-

The undissolved solute is separated by filtration, dried, and weighed.

-

The mass of the dissolved this compound is calculated by difference, and the solubility is expressed as grams of solute per 100 mL of solvent.

5.3.5 Spectroscopic Analysis

-

NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. Key parameters to record include the solvent, spectrometer frequency, and reference standard (e.g., TMS).

-

IR Spectroscopy : A thin film of liquid this compound is placed between salt plates (e.g., NaCl or KBr) or analyzed using an ATR accessory. The IR spectrum is then recorded.

-

Mass Spectrometry : A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct injection or GC-MS). The resulting mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is toxic if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and eye irritation.[8] this compound is also a combustible liquid and a strong oxidizing agent that can be explosive under certain conditions.[4][18]

-

Handling : Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Keep away from heat, sparks, open flames, and hot surfaces.[17] Avoid mixing with reducing agents and strong bases.[4][17]

-

First Aid :

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and application in a laboratory setting. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research, synthesis, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101074198A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]

- 7. US3066173A - Preparation of this compound - Google Patents [patents.google.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. benchchem.com [benchchem.com]

- 10. materialneutral.info [materialneutral.info]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 13. This compound(1122-60-7) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. This compound(1122-60-7) IR Spectrum [chemicalbook.com]

- 17. This compound | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

Technical Guide: Synthesis of Nitrocyclohexane from Cyclohexane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the primary methodologies for the synthesis of nitrocyclohexane from cyclohexane (B81311). This compound is a critical chemical intermediate, notably in the production of caprolactam, the monomer for Nylon-6.[1][2][3] This guide details various synthetic routes, including vapor-phase, liquid-phase, and electrophilic nitration, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to inform laboratory and industrial applications.

Introduction to Cyclohexane Nitration

The direct nitration of cyclohexane is an industrially significant process for producing this compound. The reaction involves the substitution of a hydrogen atom on the cyclohexane ring with a nitro group (-NO₂). Because all twelve carbon-hydrogen bonds in cyclohexane are equivalent, mononitration does not produce isomeric mixtures, which is a significant advantage over the nitration of linear alkanes.[1] The primary challenge in cyclohexane nitration is managing competing oxidation reactions, which can significantly reduce the yield of the desired product and lead to the formation of byproducts such as adipic acid.[4][5][6] The choice of nitrating agent, reaction phase (vapor or liquid), and conditions (temperature, pressure, catalysts) dictates the efficiency and selectivity of the synthesis.

Vapor-Phase Nitration

Vapor-phase nitration is a common industrial method that typically employs nitric acid or nitrogen oxides (NOx) at elevated temperatures.[7][8] This process operates via a free-radical mechanism.

Reaction Mechanism

The reaction is initiated by the homolytic cleavage of a nitrating agent, such as nitrogen dioxide (NO₂), to form radicals. The initial step involves the abstraction of a hydrogen atom from cyclohexane by a nitrogen dioxide radical to generate a cyclohexyl radical (C₆H₁₁•).[4][5] This radical then reacts with another NO₂ molecule to form this compound. A competing reaction involves the formation of cyclohexyl nitrite, which can subsequently be hydrolyzed and oxidized to form cyclohexanol (B46403) and, ultimately, adipic acid.[5]

Caption: Free-radical mechanism for vapor-phase nitration of cyclohexane.

Data Summary: Vapor-Phase Nitration

The efficiency of vapor-phase nitration is highly dependent on reaction conditions such as temperature, residence time, and the molar ratio of reactants.

| Nitrating Agent | Temperature (°C) | Molar Ratio (C₆H₁₂:Agent) | Conversion (%) | Yield/Selectivity (%) | Reference |

| Nitrogen Dioxide | 200 - 300 | 1:1 to 6:1 | Up to 16 (NO₂) | ~50 (based on C₆H₁₂ consumed) | [7] |

| Nitrogen Oxides (NOx) | 220 - 330 | Any ratio | 57 (C₆H₁₂) | 50-63 (this compound) | [9][10] |

| Nitrogen Dioxide | 274 | 1.5:1 (per stage) | 60 (C₆H₁₂) | 66 (this compound) | [8] |

| Nitric Acid | 400 | 2:1 | - | - | [11] |

Experimental Protocol: Vapor-Phase Nitration with NO₂

This protocol is based on the flow system described in the literature.[7]

-

Reactant Preparation: Liquid cyclohexane is pumped, vaporized, and preheated to the desired reaction temperature. Gaseous nitrogen dioxide is metered from a cylinder, which may be warmed in a water bath (e.g., 35°C) to ensure a constant flow rate.

-

Reaction: The preheated cyclohexane vapor and nitrogen dioxide gas are mixed and introduced into a tubular reactor maintained at a constant temperature (e.g., 200-300°C) by a heating mantle or molten salt bath. Residence time in the reactor is carefully controlled (e.g., 1 to 10 minutes).

-

Product Recovery: The reactor effluent is passed through a condenser to liquefy the products and unreacted cyclohexane.

-

Separation: The condensed liquid is collected. The organic layer, containing this compound, unreacted cyclohexane, and byproducts, is separated from the aqueous layer.

-

Purification: The organic layer is washed, dried, and purified, typically by vacuum distillation, to isolate this compound.[12]

Liquid-Phase Nitration

Liquid-phase nitration of cyclohexane is typically performed using aqueous nitric acid, often under high pressure to maintain the liquid phase at the required reaction temperatures.[6] This method can offer higher yields and reduced reaction times compared to some vapor-phase processes.

Data Summary: Liquid-Phase Nitration

| Nitrating Agent | Temperature (°C) | Pressure (psi) | Time | Yield (%) | Catalyst | Reference |

| Nitric Acid (20-90%) | 100 - 200 | 1,000 - 4,000 | < 6 min | Up to 75 | None | [6] |

| Nitric Acid (65-68%) | 115 - 135 | High Pressure | 6 - 24 h | - | Acidic Ionic Liquid | [13] |

| Nitric Acid | 60 - 150 | 14.5 - 1450 | 1 - 60 h | - | Sulfated Zr-Al Oxide | [14] |

Experimental Protocol: High-Pressure Liquid-Phase Nitration

This protocol is adapted from a patented high-yield process.[6]

-

Reactor Charging: A high-pressure reactor is charged with cyclohexane and aqueous nitric acid (20-90% concentration). The typical mole ratio of cyclohexane to nitric acid ranges from 3:0.75 to 1:2.

-

Reaction Conditions: The reactor is sealed and heated to the target temperature (100-200°C). The pressure is maintained between 1,000 and 4,000 psi.

-

Reaction Time: The reaction is conducted for a very short duration, not exceeding six minutes.

-

Cooling and Depressurization: After the reaction period, the reactor is rapidly cooled, and the pressure is released.

-

Work-up: The reaction mixture is removed, and the organic phase is separated from the aqueous acid phase. The organic layer is washed (e.g., with water and sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: Pure this compound is obtained by fractional distillation under reduced pressure.

Alternative Synthesis Routes

Alternative methods have been developed, often for laboratory-scale synthesis, that utilize different nitrating agents and activation methods.

Electrophilic Nitration with Nitronium Salts

Nitronium salts, such as nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) or nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), are powerful electrophilic nitrating agents that can react with alkanes.[15][16] The reaction proceeds via direct electrophilic insertion of the nitronium ion (NO₂⁺) into a C-H bond.

Data Summary: Alternative Nitration Methods

| Method | Nitrating Agent | Temperature (°C) | Yield/Conversion (%) | Key Feature | Reference |

| Electrophilic | NO₂⁺PF₆⁻ | 0 to RT | 30 (isolated yield) | Direct electrophilic attack | [15][17] |

| Photochemical | Nitric Acid | 25 (298 K) | 22 (conversion) | UV light (365 nm) initiated | [18] |

Experimental Protocol: Nitration with Nitronium Hexafluorophosphate

This protocol is based on the procedure described by Olah et al.[15][17]

-

Setup: A flame-dried, three-neck flask is assembled under a dry nitrogen atmosphere.

-

Reagent Addition: Nitronium hexafluorophosphate (20 mmol) is added to the flask, followed by anhydrous nitroethane (10 ml). The resulting solution is cooled to 0°C in an ice bath.

-

Substrate Addition: Cyclohexane (10 mmol) is introduced to the cooled, rapidly stirring solution.

-

Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Quenching and Extraction: The reaction mixture is poured into water and extracted with diethyl ether.

-

Purification: The ether extract is washed sequentially with 5% aqueous sodium bicarbonate and water, then dried over anhydrous MgSO₄. The solvent is removed by distillation under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

Comparative Overview of Synthesis Routes

Different synthesis strategies for this compound offer trade-offs in terms of reaction conditions, complexity, and scale.

Caption: Comparison of major synthesis routes for this compound.

Conclusion

The synthesis of this compound from cyclohexane can be achieved through several distinct pathways. Vapor-phase nitration is well-suited for large-scale industrial production but often involves high temperatures and can lead to significant oxidation byproducts. High-pressure liquid-phase nitration offers an alternative with potentially higher yields and shorter reaction times, though it requires specialized equipment. Finally, alternative methods using electrophilic reagents or photochemical activation provide valuable routes for laboratory-scale synthesis under milder conditions. The selection of an appropriate method depends on the desired scale of production, required purity, available equipment, and economic considerations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic hydrogenation of this compound as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]

- 4. cia.gov [cia.gov]

- 5. cia.gov [cia.gov]

- 6. US3066173A - Preparation of this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. CN101074198A - Synthesis of this compound - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. CN103553925A - Process for synthesizing this compound by liquid phase nitration - Google Patents [patents.google.com]

- 14. CN102172534A - Nitration catalyst and preparation method and application thereof - Google Patents [patents.google.com]

- 15. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 818. Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclohexane (C₆H₁₁NO₂), a significant intermediate in industrial synthesis, most notably as a precursor to caprolactam, presents a compelling case study in conformational analysis and molecular bonding. This technical guide provides a comprehensive examination of the molecular structure, bonding, and conformational dynamics of this compound. It synthesizes data from theoretical studies and spectroscopic analyses to offer a detailed understanding of its chemical behavior. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development, providing in-depth structural data and detailed experimental methodologies.

Introduction

This compound is a substituted cyclohexane (B81311) where one hydrogen atom is replaced by a nitro group (-NO₂). This substitution significantly influences the molecule's polarity, reactivity, and conformational preferences. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of the nitro group introduces steric and electronic effects that dictate the equilibrium between its possible chair conformers. A thorough understanding of its three-dimensional structure and the energetic landscape of its conformers is crucial for predicting its reactivity and designing synthetic pathways involving this molecule.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a six-membered saturated carbon ring bonded to a nitro group. The bonding within the cyclohexane ring is characterized by sp³ hybridized carbon atoms forming single covalent bonds with each other and with hydrogen atoms. The carbon atom attached to the nitro group is also sp³ hybridized.

The nitro group itself has a planar geometry with the nitrogen atom double-bonded to one oxygen atom and single-bonded to the other, with the positive formal charge on the nitrogen and a negative formal charge on the single-bonded oxygen. This is a resonance-stabilized structure, and the two nitrogen-oxygen bonds are often represented as equivalent in length and strength, intermediate between a single and a double bond.

Table 1: Calculated Molecular Geometry of Equatorial this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N | 1.48 - 1.50 |

| N-O | 1.22 - 1.24 |

| C-C (average) | 1.53 - 1.54 |

| C-H (average) | 1.09 - 1.10 |

| Bond Angles (degrees) | |

| O-N-O | 123 - 125 |

| C-N-O | 117 - 119 |

| C-C-C (ring average) | 111 - 112 |

| H-C-H (average) | 107 - 109 |

| Dihedral Angles (degrees) | |

| C-C-C-C (ring average) | ~55 - 60 |

Note: These values are derived from computational chemistry studies and may vary slightly depending on the level of theory and basis set used.

Conformational Analysis

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. The nitro group can occupy either an axial or an equatorial position. The relative stability of these two conformers is a critical aspect of its chemistry.

Axial vs. Equatorial Conformers

The chair conformation with the nitro group in the equatorial position is significantly more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions. In the axial conformation, the bulky nitro group experiences steric repulsion with the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).

A-Value of the Nitro Group

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The A-value for the nitro group (-NO₂) has been reported to be approximately 1.0 kcal/mol[1]. This value indicates a significant steric demand of the nitro group, leading to a strong preference for the equatorial position at equilibrium. It is important to note that A-values can be influenced by the solvent environment[2].

dot

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the nitration of cyclohexane. One common method is the "Nixian process," which involves the reaction of nitrogen dioxide with cyclohexane[3]. Another established method involves the reaction of cyclohexane with nitric acid[4][5].

Experimental Protocol: Nitration of Cyclohexane with Nitric Acid (Adapted from literature)

-

Reaction Setup: A high-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge is charged with cyclohexane and aqueous nitric acid (e.g., 60-70% concentration).

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 140-160 °C. The pressure is maintained in the range of 10-20 atm.

-

Reaction Time: The reaction mixture is stirred vigorously for a specified period, typically ranging from 30 minutes to a few hours.

-

Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a separatory funnel.

-

Purification: The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: The drying agent is removed by filtration, and the solvent (excess cyclohexane) is removed by distillation. The crude this compound is then purified by vacuum distillation.

dot

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

Data Processing: Similar to ¹H NMR processing.

Table 2: Expected NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | CH-NO₂ | ~4.4 - 4.6 | Multiplet |

| CH₂ (axial) | ~1.2 - 1.8 | Multiplet | |

| CH₂ (equatorial) | ~1.8 - 2.2 | Multiplet | |

| ¹³C | C-NO₂ | ~85 - 90 | |

| C₂/C₆ | ~30 - 35 | ||

| C₃/C₅ | ~24 - 28 | ||

| C₄ | ~25 - 29 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation.

dot

Caption: Information derived from NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and conformational analysis of this compound. The preference for the equatorial conformer, as quantified by its A-value, is a key determinant of its chemical and physical properties. The provided experimental protocols for synthesis and spectroscopic analysis offer a practical framework for researchers working with this compound. Further experimental studies, particularly high-resolution structural methods like gas-phase electron diffraction or X-ray crystallography, would be invaluable in refining our understanding of the precise molecular geometry of this compound.

References

A Comprehensive Spectroscopic Analysis of Nitrocyclohexane: An In-depth Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for nitrocyclohexane, a crucial intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. The experimental protocols employed to obtain this data are also detailed to facilitate replication and further research.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group and the aliphatic cyclohexane (B81311) ring.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (cyclohexane) |

| ~2860 | Strong | C-H stretch (cyclohexayana) |

| ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1370 | Strong | Symmetric NO₂ stretch |

Data is compiled from publicly available spectral databases.

Interpretation of IR Spectrum: The most prominent features in the IR spectrum of this compound are the strong absorption bands for the nitro group. The asymmetric stretch typically appears around 1550 cm⁻¹, while the symmetric stretch is observed near 1370 cm⁻¹. The presence of strong C-H stretching bands just below 3000 cm⁻¹ and a CH₂ bending vibration around 1450 cm⁻¹ are characteristic of the saturated cyclohexane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows signals corresponding to the protons on the cyclohexane ring. The proton attached to the carbon bearing the nitro group is significantly deshielded.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Multiplet | 1H | CH-NO₂ |

| ~2.0-2.2 | Multiplet | 4H | Equatorial CH₂ |

| ~1.2-1.8 | Multiplet | 6H | Axial CH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent used. Data is based on typical values found in chemical literature and databases.[1]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~85.0 | C-NO₂ |

| ~30.0 | C2 / C6 |

| ~25.0 | C3 / C5 |

| ~24.0 | C4 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound provides key information for its identification.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | ~10 | [M]⁺ (Molecular Ion)[4][5] |

| 83 | ~100 | [M - NO₂]⁺[4] |

| 55 | ~80 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Data compiled from the NIST Mass Spectrometry Data Center.[5]

Interpretation of Mass Spectrum: The molecular ion peak [M]⁺ is observed at m/z 129, confirming the molecular weight of this compound.[4][5] The base peak at m/z 83 corresponds to the loss of the nitro group (NO₂), a characteristic fragmentation for nitroalkanes.[4] Other significant fragments arise from the further fragmentation of the cyclohexyl cation.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

4.1. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: For liquid samples like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

4.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed.[4]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[4]

-

GC-MS Method:

-

Column: A non-polar capillary column (e.g., HP-5ms) is commonly used.[4]

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Oven Program: A temperature gradient is used to elute the compound from the column.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of Liquid Nitrocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of liquid nitrocyclohexane. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this document presents the existing data and outlines the standard experimental methodologies for the determination of these properties, drawing parallels with closely related compounds where necessary.

Core Thermodynamic Properties

The thermodynamic properties of a substance are fundamental to understanding its behavior in chemical and physical processes. For liquid this compound, these properties are crucial for applications ranging from reaction kinetics to safety assessments.

Data Summary

The experimentally determined and theoretically predicted thermodynamic data for liquid this compound are summarized in the tables below. It is important to note that a comprehensive set of experimentally validated data is not available in the literature.

Table 1: Enthalpy of Formation and Vaporization of Liquid this compound

| Thermodynamic Property | Value | Temperature (K) | Method |

| Standard Enthalpy of Formation (liquid) | Data not available from open sources | 298.15 | Combustion Calorimetry[1] |

| Enthalpy of Vaporization | 54.7 ± 0.6 kJ/mol | 298 | Gas Saturation[2] |

Table 2: Physical Properties of Liquid this compound

| Property | Value | Temperature (°C) |

| Vapor Pressure | 0.35 mmHg | 25 |

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections describe the standard experimental protocols applicable to the determination of the key thermodynamic properties of liquid organic compounds like this compound.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of organic compounds is typically determined using bomb calorimetry.[3][4]

Experimental Workflow:

Caption: Workflow for Bomb Calorimetry.

Methodology:

-

Sample Preparation: A precise mass of the liquid this compound is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The sealed container is placed inside a high-pressure vessel, the "bomb," which is then filled with pure oxygen to a pressure of approximately 30 atm. The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components, leading to a rise in temperature.

-

Temperature Measurement: The temperature of the water is precisely monitored before, during, and after the combustion to determine the exact temperature change.

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the container and the fuse wire, as well as for the formation of nitric acid from any nitrogen present. From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Enthalpy of Vaporization: Gas Saturation Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.[2]

Experimental Workflow:

Caption: Workflow for Gas Saturation Method.

Methodology:

-

Saturation: A stream of an inert gas (e.g., nitrogen) is passed through a sample of liquid this compound at a constant, known temperature and flow rate. The gas becomes saturated with the vapor of the compound.

-

Condensation and Measurement: The vapor-saturated gas stream is then passed through a cold trap to condense the this compound vapor. The mass of the condensed vapor is determined gravimetrically. The volume of the inert gas is also measured.

-

Vapor Pressure Calculation: The partial pressure of the this compound vapor, which is its vapor pressure at that temperature, is calculated from the mass of the condensed vapor, the volume of the inert gas, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity: Adiabatic Scanning Calorimetry

While no experimental data for the heat capacity of liquid this compound was found, a common method for its determination is adiabatic scanning calorimetry.

Experimental Workflow:

Caption: Workflow for Adiabatic Scanning Calorimetry.

Methodology:

-

Sample Preparation: A known mass of liquid this compound is hermetically sealed in a sample cell.

-

Calorimetric Measurement: The sample cell is placed in an adiabatic calorimeter. A precisely known amount of heat is supplied to the sample at a constant rate, and the resulting temperature increase is measured as a function of time.

-

Calculation: The heat capacity of the sample is calculated from the rate of heat input and the rate of temperature increase. The heat capacity of the sample cell, determined in a separate experiment, is subtracted to obtain the heat capacity of the liquid this compound. This measurement is performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Logical Relationships of Thermodynamic Properties

The core thermodynamic properties are interconnected. For instance, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure. The enthalpy of formation is a fundamental property used in calculating the energetics of chemical reactions. The heat capacity is essential for understanding how the energy of a system changes with temperature.

Caption: Interrelation of Thermodynamic Properties.

This guide provides a foundational understanding of the thermodynamic properties of liquid this compound based on available data. Further experimental work is necessary to provide a more complete and validated dataset, particularly for heat capacity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Nitrocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nitrocyclohexane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility based on its chemical properties. Furthermore, a detailed experimental protocol for the precise determination of its solubility is presented, alongside a comparative analysis of the solubility of structurally analogous compounds to offer a predictive framework.

Introduction to this compound

This compound (C₆H₁₁NO₂) is a nitroalkane characterized by a nitro group (-NO₂) attached to a cyclohexane (B81311) ring. This structure imparts a moderate polarity to the molecule, with the nitro group serving as a polar head and the cyclohexane ring as a nonpolar tail. This amphiphilic nature dictates its solubility behavior in various organic solvents, a critical parameter in its application as a solvent, a reagent in organic synthesis, or a precursor in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its solubility is paramount for process design, reaction optimization, and formulation development.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The polar nitro group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the nonpolar cyclohexane ring favors interactions with nonpolar solvents through London dispersion forces.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the oxygen atoms of the nitro group, facilitating dissolution.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents allows for favorable dipole-dipole interactions with the nitro group of this compound.[1] |

| Nonpolar Aromatic | Toluene | Limited Solubility | While the cyclohexane ring has an affinity for the aromatic ring, the polarity of the nitro group limits miscibility. |

| Nonpolar Aliphatic | Hexane, Ligroin | Limited Solubility | The nonpolar nature of these solvents interacts favorably with the cyclohexane ring, but the polar nitro group hinders extensive mixing.[1] |

| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether has a slight polarity that can interact with the nitro group, while its alkyl chains can interact with the cyclohexane ring. |

Comparative Solubility of Analogous Compounds

To provide a more quantitative context in the absence of specific data for this compound, this section presents the solubility of structurally related compounds: nitromethane (B149229) and nitroethane (as examples of nitroalkanes) and cyclohexane (representing the carbocyclic core).

Table 2: Solubility of Compounds Structurally Analogous to this compound in Various Organic Solvents

| Solvent | Nitromethane | Nitroethane | Cyclohexane |

| Methanol | Miscible[2] | Miscible[3] | 22.87 g/100g (25 °C) |

| Ethanol | Miscible[2][4] | Miscible[3][5] | 5.5 g/100g (20 °C) |

| Acetone | Miscible[4][6] | Miscible[3][7] | Miscible |

| Diethyl Ether | Miscible[4][6] | Miscible[3][5] | Miscible |

| Hexane | 16.3 g/100g (85 °C)[8] | 22.87 mass % (25 °C) in hexane-rich phase[9] | Miscible |

| Toluene | Partially Miscible[1] | Data not readily available | Miscible |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed glass flasks or weighing boats

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of this compound is visible after initial mixing. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of the excess this compound phase.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle. b. Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material. d. Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry glass flask or weighing boat. Record the exact volume.

-

Solvent Evaporation and Mass Determination: a. Place the flask or weighing boat containing the sample in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be below the boiling point of this compound (205.8 °C) but high enough for efficient solvent removal. A vacuum oven can be used for lower temperature evaporation. b. Continue drying until a constant weight is achieved, indicating all the solvent has been removed. c. Allow the flask or weighing boat to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the flask or weighing boat containing the dried this compound residue on the analytical balance.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight. b. Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, accurate solubility data is a cornerstone for successful formulation and delivery strategies.

References

- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 2. Nitromethane - Sciencemadness Wiki [sciencemadness.org]

- 3. Nitroethane - Sciencemadness Wiki [sciencemadness.org]

- 4. Nitromethane - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. Nitroethane price,buy Nitroethane - chemicalbook [chemicalbook.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

The Genesis of a Key Industrial Intermediate: A Technical Guide to the Discovery and Synthesis of Nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Nitrocyclohexane, a seemingly simple cyclic nitroalkane, holds a significant position in the landscape of industrial organic chemistry. Its journey from a laboratory curiosity to a crucial precursor for polymers and other valuable chemicals is a story of pioneering research, process optimization, and evolving chemical understanding. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, offering detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and visualizations of the underlying chemical processes.

A Historical Overview: From Early Nitrations to Industrial Processes

The synthesis of nitroalkanes dates back to the 19th century, but the specific preparation of this compound gained prominence in the early 20th century with the work of Russian chemists. The primary impetus for its study was its potential as a versatile chemical intermediate.

The direct nitration of cycloalkanes was pioneered by Mikhail Konovalov in the late 1880s. He demonstrated that saturated hydrocarbons could be nitrated using dilute nitric acid at elevated temperatures and pressures. This groundbreaking work, which became known as the Konovalov reaction , laid the foundation for the synthesis of nitroparaffins, including this compound.[1] Later, S.S. Nametkin further investigated the nitration of naphthenic hydrocarbons, including cyclohexane (B81311), contributing significantly to the understanding of this reaction in the early 1900s.[2][3]

Early methods, while foundational, were often characterized by low yields and the formation of significant amounts of oxidation byproducts, such as adipic acid.[2][3] The mechanism was initially poorly understood, but later work, particularly by A. I. Titov and his collaborators, elucidated the free-radical nature of the reaction, especially when using nitrogen oxides as the nitrating agent.[2][3] They proposed that the reaction is initiated by the homolytic cleavage of a C-H bond in cyclohexane by a nitrogen dioxide radical (•NO₂).[2]

The mid-20th century saw a surge in interest in this compound as a precursor to caprolactam, the monomer for Nylon-6. This industrial demand spurred the development of more efficient and selective synthesis methods. Patents from companies like DuPont and Commercial Solvents Corporation in the 1950s and 1960s detail significant process improvements, including the use of high pressure to increase yields and reduce reaction times.[4][5] These industrial processes focused on the liquid-phase nitration of cyclohexane with nitric acid or the vapor-phase reaction with nitrogen dioxide (the "Nixian process").[6][7]

More contemporary research has explored alternative and greener synthetic routes, including catalytic methods and photochemical nitration, aiming to improve selectivity and reduce the environmental impact of the traditional high-temperature and high-pressure processes.[8][9]

Key Synthesis Methodologies and Experimental Protocols

This section details the experimental protocols for the principal methods of this compound synthesis, from the historical laboratory scale to optimized industrial processes.

Direct Nitration of Cyclohexane with Nitric Acid (Konovalov-Nametkin Method)

This classical method involves the direct reaction of cyclohexane with nitric acid under pressure.

Experimental Protocol:

-

Reactants: Cyclohexane and aqueous nitric acid (typically 30-70% concentration).

-

Apparatus: A high-pressure autoclave or a sealed Carius tube.

-

Procedure: A mixture of cyclohexane and nitric acid is heated in the sealed reactor. The reaction temperature is typically maintained between 100°C and 200°C.[5] The pressure in the vessel increases due to the formation of nitrogen oxides and water vapor. The reaction is allowed to proceed for several hours.[5]

-

Work-up: After cooling, the reaction mixture is carefully vented to release pressure. The organic layer is separated from the acidic aqueous layer, washed with water and a dilute solution of sodium bicarbonate to remove residual acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude this compound is then purified by fractional distillation.

-

Key Byproducts: Adipic acid, cyclohexyl nitrate, and other oxidation products.[2][3]

Vapor-Phase Nitration of Cyclohexane with Nitrogen Dioxide

This method, often employed in industrial settings, involves the gas-phase reaction of cyclohexane with nitrogen dioxide.

Experimental Protocol:

-

Reactants: Cyclohexane vapor and nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄).

-

Apparatus: A flow reactor, typically a heated tube packed with an inert material or a catalyst.

-

Procedure: Cyclohexane is vaporized and mixed with a stream of nitrogen dioxide. The gas mixture is passed through the heated reactor, with temperatures typically ranging from 220°C to 330°C.[10][11] The reaction time (residence time in the reactor) is carefully controlled, often between 1 and 5 hours, to maximize the yield of this compound while minimizing side reactions.[10][11] The reaction can be carried out under a protective nitrogen atmosphere.[6]

-

Work-up: The product stream exiting the reactor is cooled to condense the liquid products. The condensate is then washed and purified by distillation as described in the liquid-phase method. Unreacted cyclohexane is often recovered and recycled.

-

Catalysts: While the reaction can proceed without a catalyst, materials like alumina, silica, or molecular sieves can be used to improve efficiency.[10][11]

High-Pressure, Short-Duration Nitration (Improved Industrial Process)

To overcome the long reaction times and byproduct formation of early methods, improved industrial processes utilize high pressure and short reaction durations.

Experimental Protocol (based on U.S. Patent 3,066,173): [5]

-

Reactants: Cyclohexane and aqueous nitric acid (20-90% concentration).

-

Apparatus: A coiled reactor capable of withstanding high pressure and temperature.

-

Procedure: Cyclohexane and nitric acid are continuously pumped through the heated coiled reactor. The reaction is carried out at a pressure of 1,000 to 4,000 p.s.i. and a temperature between 100°C and 200°C.[5] The key innovation is the very short reaction time, not exceeding six minutes.[5]

-

Work-up: The product mixture is cooled and depressurized. The separation and purification steps are similar to other methods, involving phase separation, washing, and distillation. This process significantly increases the yield of this compound while reducing the formation of adipic acid.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods described, allowing for a direct comparison of their efficiencies.

Table 1: Liquid-Phase Nitration of Cyclohexane with Nitric Acid

| Method | Temperature (°C) | Pressure | Reaction Time | Nitric Acid Conc. | Molar Ratio (Cyclohexane:HNO₃) | Yield of this compound (%) | Key Byproducts | Reference |

| Early Methods | 100 - 200 | 30 - 150 psi | > 2 hours | 30 - 90% | 3:0.75 to 1:2 | "Reasonably satisfactory" | Adipic acid (30-40%) | [5] |

| Improved Process | 100 - 200 | 1,000 - 4,000 psi | < 6 minutes | 20 - 90% | 3:0.75 to 1:2 | Up to 75% | Adipic acid (1-10%) | [5] |

| Example 1 (Patent) | 150 - 160 | ~3,100 psi | 4 minutes | 35% | - | 64.5% | Adipic acid (8.2%) | [5] |

| Example 2 (Patent) | 160 - 170 | ~3,100 psi | 6 minutes | 30% | - | 63.9% | Adipic acid (10.0%) | [5] |

Table 2: Vapor-Phase Nitration of Cyclohexane with Nitrogen Oxides (NOx)

| Method | Temperature (°C) | Pressure | Reaction Time | Molar Ratio (Cyclohexane:NOx) | Catalyst | Conversion of Cyclohexane (%) | Selectivity for this compound (%) | Reference |

| General Gas-Phase | 220 - 330 | Atmospheric | 1 - 5 hours | Variable | None | Up to 57% | - | [10][11] |

| Catalytic Gas-Phase | 220 - 330 | Atmospheric | 1 - 5 hours | Variable | Al₂O₃, SiO₂, etc. | - | - | [10][11] |

| Example (Patent CN101074198A) | 300 | Atmospheric | 1 hour | 2:1 | None | 13.71% | 70.04% | [6] |

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and process flows in this compound synthesis.

Caption: Free-radical mechanism for the nitration of cyclohexane with nitrogen dioxide.

Caption: A simplified workflow for the industrial synthesis of this compound.

Conclusion